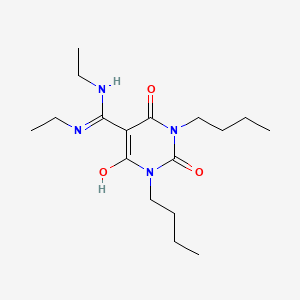
5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione, also known as BEMDPT, is a heterocyclic compound with potential applications in medicinal chemistry and pharmaceutical research. BEMDPT is a versatile compound with many unique properties, including strong antioxidant activity, anti-inflammatory effects, and the ability to inhibit enzymes involved in the metabolism of drugs and other compounds. In addition, BEMDPT has been used in the synthesis of various other compounds and has been studied for its potential applications in cancer therapy and other treatments.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The compound '5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione' can be synthesized by a multi-step reaction pathway involving the condensation of bis-ethylamine with 1,3-dibutylbarbituric acid followed by cyclization and oxidation steps.
Starting Materials
1,3-dibutylbarbituric acid, bis-ethylamine, sodium ethoxide, acetic anhydride, sulfuric acid, sodium nitrite, sodium dithionite
Reaction
Step 1: The reaction of 1,3-dibutylbarbituric acid with bis-ethylamine in the presence of sodium ethoxide as a base and acetic anhydride as a solvent leads to the formation of the intermediate bis-ethylamino-methylene-1,3-dibutylbarbituric acid., Step 2: The intermediate is then cyclized by heating with sulfuric acid to form the pyrimidine ring in the product 5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione., Step 3: The final step involves the oxidation of the product using sodium nitrite and sodium dithionite to yield the desired compound.
Applications De Recherche Scientifique
5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione has been studied for its potential applications in medicinal chemistry and pharmaceutical research. It has been used in the synthesis of various other compounds, such as 4-phenyl-2-pyrimidinamine, which has been studied for its anti-inflammatory effects. In addition, 5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione has been studied for its potential applications in cancer therapy and other treatments.
Mécanisme D'action
5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione has been shown to act as an antioxidant, which means it can scavenge free radicals and reduce oxidative damage. It has also been shown to inhibit enzymes involved in the metabolism of drugs and other compounds, which can increase the bioavailability of these compounds. In addition, 5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione has anti-inflammatory effects, which can reduce inflammation and help to protect cells from damage.
Effets Biochimiques Et Physiologiques
5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione has been studied for its potential effects on the biochemical and physiological processes of cells. It has been shown to inhibit enzymes involved in the metabolism of drugs and other compounds, which can increase the bioavailability of these compounds. In addition, 5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione has anti-inflammatory effects, which can reduce inflammation and help to protect cells from damage. It has also been shown to have antioxidant properties, which can reduce oxidative damage and protect cells from damage.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione is its ability to inhibit enzymes involved in the metabolism of drugs and other compounds, which can increase the bioavailability of these compounds. In addition, 5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione has anti-inflammatory effects, which can reduce inflammation and help to protect cells from damage. It also has antioxidant properties, which can reduce oxidative damage and protect cells from damage. However, 5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione can be difficult to synthesize and requires a highly specialized lab setup.
Orientations Futures
The potential applications of 5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione are vast, and there are many possible future directions for research. 5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione could be studied further for its potential applications in cancer therapy and other treatments. In addition, 5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione could be used to synthesize other compounds with potential medicinal applications. It could also be studied for its potential effects on the biochemical and physiological processes of cells. Finally, 5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione could be used to develop new drugs with improved bioavailability and therapeutic effects.
Propriétés
IUPAC Name |
1,3-dibutyl-N,N'-diethyl-4-hydroxy-2,6-dioxopyrimidine-5-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O3/c1-5-9-11-20-15(22)13(14(18-7-3)19-8-4)16(23)21(17(20)24)12-10-6-2/h22H,5-12H2,1-4H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVHCTOFAWVDCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=O)N(C1=O)CCCC)C(=NCC)NCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301143389 |
Source


|
| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(ethylamino)methylene]-1,3-dibutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301143389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione | |
CAS RN |
1313712-63-8 |
Source


|
| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(ethylamino)methylene]-1,3-dibutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301143389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

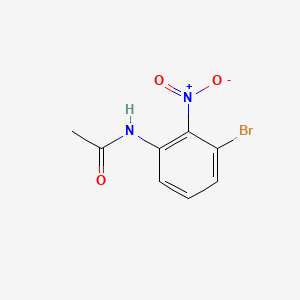
![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 5-acetyloxy-1,3-oxathiolane-2-carboxylate](/img/structure/B582100.png)

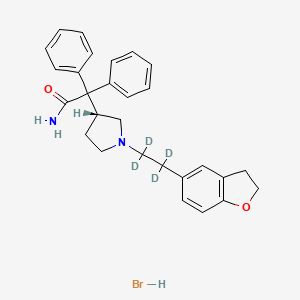
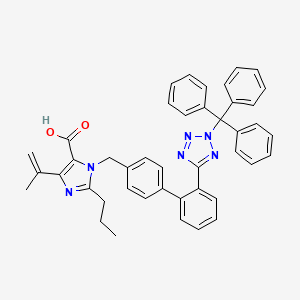
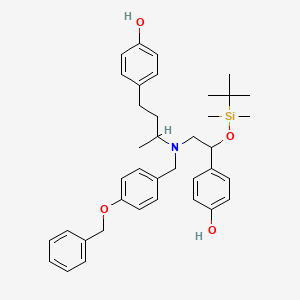
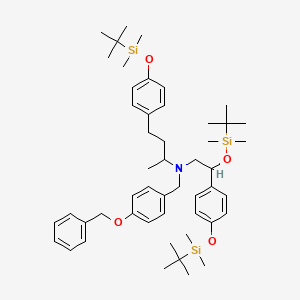
![N-[2-[Tert-butyl(dimethyl)silyl]oxy-2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethyl]-4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]butan-2-amine](/img/structure/B582109.png)
![1-[4-[(4-Phenylmethoxyphenyl)methoxy]phenyl]-2-[4-[4-[(4-phenylmethoxyphenyl)methoxy]phenyl]butan-2-yl-[(4-phenylmethoxyphenyl)methyl]amino]ethanol](/img/structure/B582110.png)
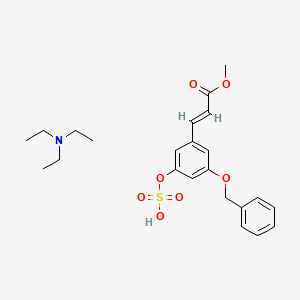
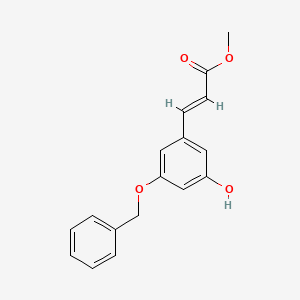
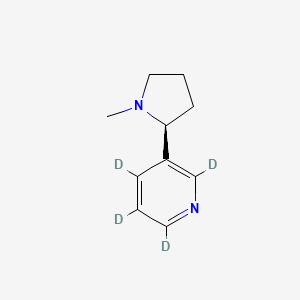
![(4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone](/img/structure/B582117.png)
methanone](/img/structure/B582118.png)